Alcian yellow

描述

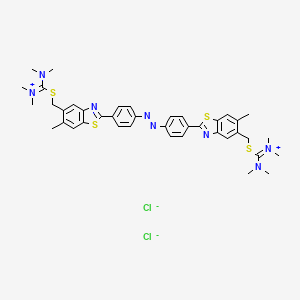

Alcian yellow is an azo dye with the chemical formula C₄₀H₄₆N₈S₄ . It is known for its vibrant yellow color and is primarily used in histology for staining purposes. The structure of this compound consists of a conjugated array of benzene, benzothiazole, and isothiouronium units . This dye is particularly useful in visualizing mucin and Helicobacter pylori in gastric tissues .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Alcian yellow involves the coupling of diazonium salts with aromatic amines. The process typically starts with the formation of a diazonium salt from an aromatic amine through the reaction with nitrous acid. This diazonium salt is then coupled with another aromatic compound to form the azo dye. The reaction conditions often require acidic or basic environments to facilitate the coupling reaction .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The final product is purified through crystallization and filtration to remove any impurities .

化学反应分析

Types of Reactions: Alcian yellow undergoes several types of chemical reactions, including:

Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can break the azo bond, resulting in the formation of aromatic amines.

Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed:

Oxidation: Oxidized derivatives of the aromatic rings.

Reduction: Aromatic amines.

Substitution: Functionalized aromatic compounds with various substituents.

科学研究应用

Histological Staining

1.1 Helicobacter pylori Detection

One of the most notable applications of Alcian yellow is in the detection of Helicobacter pylori, a bacterium linked to gastric diseases. The this compound-toluidine blue (Leung) stain has been developed as an efficient histochemical method for identifying H. pylori in gastric biopsy specimens. In a study involving 60 endoscopic mucosal biopsy specimens, the Leung method demonstrated quicker detection times and comparable results to traditional staining methods such as Giemsa and modified Steiner methods, while being more cost-effective . The staining protocol involves oxidizing gastric mucin, resulting in yellow-stained mucins that provide excellent contrast against blue-stained bacteria.

1.2 Differentiation of Acidic Groups

This compound is also utilized in histochemistry for differentiating various acidic groups in mucosubstances. A study highlighted its specificity when combined with Alcian blue at different pH levels, which allows for the identification of sulfated and carboxylated mucopolysaccharides . This application is critical in understanding tissue composition and pathology, particularly in gastrointestinal studies.

Neurosecretion Studies

This compound has been employed to study neurosecretion in terrestrial pulmonates (a group of snails). A comparative study demonstrated the effectiveness of the Alcian blue-Alcian yellow technique in visualizing neurosecretory cells, providing insights into their function and distribution within these organisms . This application underscores the dye's versatility beyond human pathology, extending into ecological and biological research.

pH Indicator

In addition to its staining capabilities, this compound serves as a pH indicator due to its color change properties under varying pH conditions. It appears yellow at acidic pH levels and red at alkaline levels, making it useful for quick pH testing of various substances . This property can be applied in laboratory settings where rapid assessment of acidity or alkalinity is required.

Research Protocols

The preparation and application protocols for this compound are critical for ensuring accurate results in staining procedures. Below is a summarized protocol based on various sources:

| Step | Description |

|---|---|

| 1 | Prepare tissue sections (5µm) from formalin-fixed samples. |

| 2 | Oxidize sections with periodic acid for 10 minutes. |

| 3 | Wash thoroughly with water. |

| 4 | Stain with this compound solution for 5 minutes. |

| 5 | Wash again with water before applying toluidine blue for 3 minutes. |

| 6 | Final wash and mount the sections for observation. |

Case Studies

Case Study 1: Helicobacter pylori Staining

In clinical settings, the Leung method using this compound was evaluated against traditional methods for detecting H. pylori. The results indicated that while traditional methods were effective, the this compound-toluidine blue stain provided a more straightforward and cost-effective alternative without compromising diagnostic accuracy .

Case Study 2: Acidic Mucopolysaccharides Identification

In research focusing on gastrointestinal tissues, the combination of this compound and blue was used to differentiate between various types of mucins present in goblet cells. This differentiation is crucial for understanding pathological changes in conditions like inflammatory bowel disease .

作用机制

The mechanism of action of Alcian yellow involves its interaction with polyanionic substances such as mucopolysaccharides. The dye binds to these substances through electrostatic interactions, resulting in a visible color change. This binding is facilitated by the isothiouronium groups present in the dye, which have a positive charge and can interact with the negatively charged mucopolysaccharides .

相似化合物的比较

Alcian blue: Another member of the Alcian dye family, used for staining acidic polysaccharides such as glycosaminoglycans.

Alcian green: Similar to Alcian blue, but with a different color and staining properties.

Comparison:

Alcian yellow vs. Alcian blue: While both dyes are used for staining purposes, this compound is specifically used for staining mucin and Helicobacter pylori, whereas Alcian blue is used for staining acidic polysaccharides.

This compound vs. Alcian green: Alcian green has similar staining properties to Alcian blue but provides a different color contrast.

This compound stands out due to its specific staining capabilities and its vibrant yellow color, making it a valuable tool in various scientific and industrial applications.

属性

CAS 编号 |

61968-76-1 |

|---|---|

分子式 |

C40H46ClN8S4+ |

分子量 |

802.6 g/mol |

IUPAC 名称 |

[dimethylamino-[[2-[4-[[4-[5-[[dimethylamino(dimethylazaniumylidene)methyl]sulfanylmethyl]-6-methyl-1,3-benzothiazol-2-yl]phenyl]diazenyl]phenyl]-6-methyl-1,3-benzothiazol-5-yl]methylsulfanyl]methylidene]-dimethylazanium;chloride |

InChI |

InChI=1S/C40H46N8S4.ClH/c1-25-19-35-33(21-29(25)23-49-39(45(3)4)46(5)6)41-37(51-35)27-11-15-31(16-12-27)43-44-32-17-13-28(14-18-32)38-42-34-22-30(26(2)20-36(34)52-38)24-50-40(47(7)8)48(9)10;/h11-22H,23-24H2,1-10H3;1H/q+2;/p-1 |

InChI 键 |

AWDFVJLJWLVKRP-UHFFFAOYSA-M |

SMILES |

CC1=CC2=C(C=C1CSC(=[N+](C)C)N(C)C)N=C(S2)C3=CC=C(C=C3)N=NC4=CC=C(C=C4)C5=NC6=C(S5)C=C(C(=C6)CSC(=[N+](C)C)N(C)C)C.[Cl-].[Cl-] |

规范 SMILES |

CC1=CC2=C(C=C1CSC(=[N+](C)C)N(C)C)N=C(S2)C3=CC=C(C=C3)N=NC4=CC=C(C=C4)C5=NC6=C(S5)C=C(C(=C6)CSC(=[N+](C)C)N(C)C)C.[Cl-] |

外观 |

Solid powder |

Key on ui other cas no. |

61968-76-1 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Alcian yellow; C.I. Ingrain Yellow 1 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of Alcian Yellow in histological staining?

A: this compound primarily targets acidic groups within tissues, particularly sulfated glycosaminoglycans (GAGs) and acidic mucopolysaccharides. [, , ]

Q2: How does this compound interact with its target to produce a visible stain?

A: this compound binds to acidic groups through ionic interactions, specifically with negatively charged sulfate and carboxyl groups present in GAGs and acidic mucopolysaccharides. [, , ] This binding results in a visible yellow stain.

Q3: Can this compound differentiate between different types of acidic groups?

A: When used in combination with Alcian Blue at specific pH levels and salt concentrations, this compound can help differentiate between strongly and weakly sulfated mucosubstances. This is based on the differential binding affinities of the dyes at varying pH and salt concentrations. [, ]

Q4: What color does this compound stain neutral mucins?

A: this compound, being a cationic dye, does not stain neutral mucins. These mucins lack the negatively charged groups required for this compound binding and therefore remain unstained or appear in their natural color. []

Q5: How does this compound contribute to the visualization of Helicobacter pylori in gastric biopsies?

A: In the this compound - Toluidine Blue (AY/TB) staining method, this compound stains the background mucins yellow. This provides a contrasting background against which the dark blue stained Helicobacter pylori, stained by Toluidine Blue, are easily visualized. [, , , ]

Q6: What is the molecular formula and weight of this compound?

A: Unfortunately, the precise molecular formula and weight of this compound are not consistently reported in the provided research articles, and its exact structure remains proprietary information held by the manufacturer. []

Q7: Is there any spectroscopic data available for this compound?

A7: The provided articles do not offer detailed spectroscopic data for this compound. Further investigation in analytical chemistry literature may be required for this information.

Q8: What are the main applications of this compound in histological staining?

A8: this compound is primarily used for the visualization and identification of:

- Acidic mucopolysaccharides and glycosaminoglycans in various tissues [, ]

- Helicobacter pylori in gastric biopsies [, , , ]

- Neurosecretory cells in invertebrates like snails and slugs [, , , , , , , ]

Q9: What are the advantages of using the this compound - Toluidine Blue (AY/TB) stain for Helicobacter pylori?

A9: The AY/TB stain is advantageous due to its:

- Simplicity and speed of execution [, , ]

- Cost-effectiveness compared to other staining methods like Giemsa or immunohistochemistry [, , ]

- Good contrast for visualizing Helicobacter pylori against the yellow-stained background mucus [, , ]

Q10: Are there any limitations to using this compound in histological staining?

A10: Yes, limitations include:

- Limited specificity when used alone; it requires combination with other dyes or techniques for differentiating between acidic groups. [, ]

- Potential variability in staining results depending on the source and batch of the dye due to the presence of impurities. [, ]

Q11: What is known about the stability of this compound under various storage conditions?

A11: The provided research primarily focuses on this compound's application in staining and doesn't provide detailed information on its stability under various storage conditions.

Q12: Are there any specific formulation strategies to enhance this compound's performance in staining?

A: The research highlights the importance of using this compound in specific solutions and combinations with other dyes to achieve optimal staining. The use of buffer solutions with defined pH and salt concentrations is crucial for controlling dye binding and specificity. [, , , ]

Q13: Is there information available about the safety and handling procedures for this compound?

A13: The provided research papers primarily focus on the application of this compound in histological staining and don't offer detailed information on safety and handling procedures. Consulting the material safety data sheet (MSDS) provided by the manufacturer is crucial for safe handling and usage.

Q14: What are some promising areas for future research regarding this compound?

A14: Future research could explore:

Q15: Are there any alternative dyes or staining methods that can be used in place of this compound?

A: Yes, alternatives to this compound for Helicobacter pylori staining include Giemsa, thiazine (modified Giemsa), Genta, and Warthin-Starry stains. [] The choice often depends on pathologist preference, cost considerations, and desired staining characteristics.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。